6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
tert-Butyl chloride: An organochloride used as a precursor in organic synthesis.
Uniqueness
6-Tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its specific structure, which combines a benzothiazole ring with a tert-butyl group and a chlorine atom
Properties
CAS No. |
1235441-23-2 |
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Molecular Formula |
C11H16ClNS |
Molecular Weight |
229.77 g/mol |
IUPAC Name |
6-tert-butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H16ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h7H,4-6H2,1-3H3 |
InChI Key |
SXFBHLVLKQXWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)Cl |
Origin of Product |
United States |
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